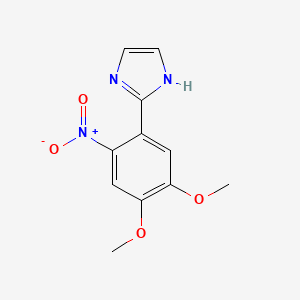
2-(4,5-Dimethoxy-2-nitrophenyl)imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,5-Dimethoxy-2-nitrophenyl)imidazole is a chemical compound with the molecular formula C11H11N3O4 and a molecular weight of 249.22 g/mol . It is characterized by the presence of an imidazole ring substituted with a 4,5-dimethoxy-2-nitrophenyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)imidazole typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
These reactions are often carried out in solvent-free conditions using catalysts such as Brønsted acidic ionic liquids .
化学反应分析
Types of Reactions
2-(4,5-Dimethoxy-2-nitrophenyl)imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy groups can yield various substituted imidazoles .
科学研究应用
2-(4,5-Dimethoxy-2-nitrophenyl)imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other functional materials
作用机制
The mechanism of action of 2-(4,5-Dimethoxy-2-nitrophenyl)imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
2-(4,5-Dimethoxyphenyl)imidazole: Lacks the nitro group, resulting in different chemical reactivity.
2-(4-Nitrophenyl)imidazole: Lacks the methoxy groups, affecting its solubility and reactivity.
2-Phenylimidazole: A simpler structure with different chemical and biological properties.
Uniqueness
2-(4,5-Dimethoxy-2-nitrophenyl)imidazole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various research applications .
生物活性
2-(4,5-Dimethoxy-2-nitrophenyl)imidazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H12N4O4
- Molecular Weight : 252.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The nitro group in the compound plays a crucial role in its mechanism, as it can undergo reduction under hypoxic conditions, leading to the generation of reactive intermediates that can damage cellular components such as DNA and proteins .
Biological Activities
-
Antimicrobial Activity
- Studies have shown that derivatives of nitroimidazoles exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains and parasites.
- Case Study : A study demonstrated that certain nitroimidazole derivatives showed comparable efficacy to standard treatments against Trypanosoma cruzi, the causative agent of Chagas disease .
-
Anticancer Potential
- The compound has been investigated for its potential anticancer effects, particularly through its ability to induce apoptosis in cancer cells.
- Research Findings : In vitro studies indicated that this compound can inhibit cell proliferation in several cancer cell lines by disrupting microtubule dynamics similar to known anticancer agents .
- Enzyme Inhibition
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Significant | Yes |
| Benznidazole | High | Moderate | No |
| Delamanid | Moderate | High | Yes |
属性
分子式 |
C11H11N3O4 |
|---|---|
分子量 |
249.22 g/mol |
IUPAC 名称 |
2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C11H11N3O4/c1-17-9-5-7(11-12-3-4-13-11)8(14(15)16)6-10(9)18-2/h3-6H,1-2H3,(H,12,13) |
InChI 键 |
UUKNMZRLOMVTGA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C2=NC=CN2)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















